molecular formula C11H13F2NO2 B2557722 1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane CAS No. 1216346-67-6

1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane

Cat. No.: B2557722
CAS No.: 1216346-67-6
M. Wt: 229.227
InChI Key: XQAUFEIVDNSZBS-GXDHUFHOSA-N
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Description

1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane is a chemical compound with the molecular formula C11H13F2NO2 and a molecular weight of 229.22 g/mol. It is known for its unique structure, which includes a difluoroethoxy group and a hydroxyimino group attached to a phenyl ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(2,2-difluoroethoxy)benzaldehyde.

    Oxime Formation: The aldehyde group of 4-(2,2-difluoroethoxy)benzaldehyde is converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Reduction: The resulting oxime is then reduced to the corresponding amine using a reducing agent like sodium borohydride.

    Final Step: The amine is then reacted with propionaldehyde to form the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitroso group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane can be compared with similar compounds such as:

    1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)butane: Similar structure but with a butane chain instead of a propane chain.

    1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)ethane: Similar structure but with an ethane chain instead of a propane chain.

    1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)pentane: Similar structure but with a pentane chain instead of a propane chain.

The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(NE)-N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-2-10(14-15)8-3-5-9(6-4-8)16-7-11(12)13/h3-6,11,15H,2,7H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAUFEIVDNSZBS-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\O)/C1=CC=C(C=C1)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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